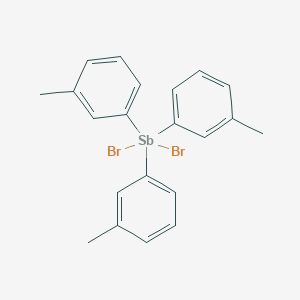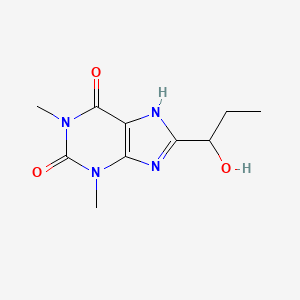
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure with a methylsulfanyl group, an oxo group, and a carbonitrile group attached to the indole ring, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable substituted aniline, the process may involve:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amine.
Cyclization: Formation of the indole ring.
Functional Group Modification: Introduction of the methylsulfanyl, oxo, and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the carbonitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired product, often involving nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indoles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile: Lacks the methylsulfanyl group.
3-Methyl-3-(methylsulfanyl)-2-oxo-1H-indole-4-carbonitrile: Different oxidation state of the indole ring.
3-Methyl-3-(methylsulfanyl)-2-hydroxy-2,3-dihydro-1H-indole-4-carbonitrile: Hydroxyl group instead of the oxo group.
Uniqueness
The presence of the methylsulfanyl group in 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-4-carbonitrile distinguishes it from other similar compounds, potentially imparting unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
特性
CAS番号 |
61394-72-7 |
|---|---|
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC名 |
3-methyl-3-methylsulfanyl-2-oxo-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C11H10N2OS/c1-11(15-2)9-7(6-12)4-3-5-8(9)13-10(11)14/h3-5H,1-2H3,(H,13,14) |
InChIキー |
QPUGQKMJXWQTLH-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC=C2NC1=O)C#N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


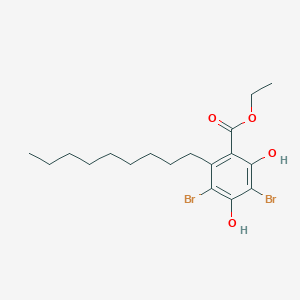
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)

![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
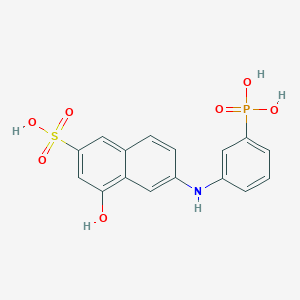
![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
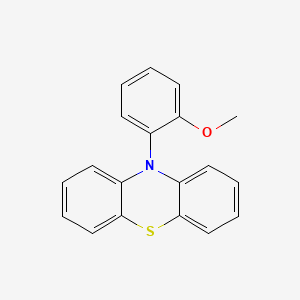
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
